6,6'-[biphenyl-2,2'-diylbis(oxy)]bis(1H,3H-benzo[de]isochromene-1,3-dione)
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Overview
Description
6,6’-[biphenyl-2,2’-diylbis(oxy)]bis(1H,3H-benzo[de]isochromene-1,3-dione) is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound features a biphenyl core with two benzo[de]isochromene-1,3-dione moieties attached via ether linkages.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6,6’-[biphenyl-2,2’-diylbis(oxy)]bis(1H,3H-benzo[de]isochromene-1,3-dione) typically involves multi-step organic reactions. One common method includes the reaction of biphenyl-2,2’-diol with 1H,3H-benzo[de]isochromene-1,3-dione under specific conditions to form the desired compound. The reaction conditions often involve the use of catalysts, solvents, and controlled temperatures to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and scalability .
Chemical Reactions Analysis
Types of Reactions
6,6’-[biphenyl-2,2’-diylbis(oxy)]bis(1H,3H-benzo[de]isochromene-1,3-dione) can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding quinones.
Reduction: Reduction reactions can convert the compound into its reduced forms using reducing agents like sodium borohydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes .
Major Products
The major products formed from these reactions depend on the specific reaction type. For example, oxidation may yield quinones, while reduction could produce hydroquinones. Substitution reactions can introduce new functional groups into the compound, altering its chemical properties .
Scientific Research Applications
6,6’-[biphenyl-2,2’-diylbis(oxy)]bis(1H,3H-benzo[de]isochromene-1,3-dione) has several applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry and catalysis.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications due to its unique structural features.
Industry: Utilized in the development of advanced materials and polymers.
Mechanism of Action
The mechanism of action of 6,6’-[biphenyl-2,2’-diylbis(oxy)]bis(1H,3H-benzo[de]isochromene-1,3-dione) involves its interaction with specific molecular targets and pathways. The compound’s structure allows it to bind to certain enzymes or receptors, modulating their activity. This can lead to various biological effects, such as inhibition of microbial growth or induction of apoptosis in cancer cells.
Comparison with Similar Compounds
Similar Compounds
6,6’-[biphenyl-2,2’-diylbis(oxy)]bis(dibenzo[d,f][1,3,2]dioxaphosphepin): Similar in structure but contains phosphorus atoms.
6,6’-[biphenyl-2,2’-diylbis(oxy)]bis(benzo[d]imidazole): Contains imidazole rings instead of isochromene.
Uniqueness
6,6’-[biphenyl-2,2’-diylbis(oxy)]bis(1H,3H-benzo[de]isochromene-1,3-dione) is unique due to its specific structural arrangement, which imparts distinct chemical and biological properties
Properties
Molecular Formula |
C36H18O8 |
---|---|
Molecular Weight |
578.5 g/mol |
IUPAC Name |
8-[2-[2-[(2,4-dioxo-3-oxatricyclo[7.3.1.05,13]trideca-1(12),5(13),6,8,10-pentaen-8-yl)oxy]phenyl]phenoxy]-3-oxatricyclo[7.3.1.05,13]trideca-1(12),5(13),6,8,10-pentaene-2,4-dione |
InChI |
InChI=1S/C36H18O8/c37-33-23-11-5-9-21-29(17-15-25(31(21)23)35(39)43-33)41-27-13-3-1-7-19(27)20-8-2-4-14-28(20)42-30-18-16-26-32-22(30)10-6-12-24(32)34(38)44-36(26)40/h1-18H |
InChI Key |
OTXBJILILXBZDZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)C2=CC=CC=C2OC3=C4C=CC=C5C4=C(C=C3)C(=O)OC5=O)OC6=C7C=CC=C8C7=C(C=C6)C(=O)OC8=O |
Origin of Product |
United States |
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